4-(4-chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine
Description
4-(4-Chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine is a synthetic piperazine derivative characterized by a chlorobenzyl substituent at the 4-position of the piperazine ring and an (E)-configured Schiff base linkage to a 1-methylpyrrole moiety.
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(1-methylpyrrol-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c1-20-8-2-3-17(20)13-19-22-11-9-21(10-12-22)14-15-4-6-16(18)7-5-15/h2-8,13H,9-12,14H2,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBVQLQYPZQKGR-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324111 | |
| Record name | (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(1-methylpyrrol-2-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306989-87-7 | |
| Record name | (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(1-methylpyrrol-2-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with piperazine to form 4-(4-chlorobenzyl)piperazine.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 1-methyl-1H-pyrrole-2-carbaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrole moiety can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products such as N-oxides.
Reduction: Formation of reduced derivatives with altered electronic properties.
Scientific Research Applications
4-(4-chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Activity: Chlorobenzyl Group: The 4-chlorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., 4-methylphenyl in ). Chlorine atoms are known to improve metabolic stability and bioavailability in drug candidates. Schiff Base Linkage: The (E)-configured imine group in the target compound and analogs (e.g., ) facilitates interactions with biological targets through hydrogen bonding or π-π stacking. Pyrrole vs.
Synthetic Approaches :
- Piperazine derivatives are typically synthesized via condensation reactions between piperazine precursors and aldehydes or ketones under controlled conditions (e.g., temperature, catalyst use). The target compound likely follows similar protocols, with purification monitored via TLC or HPLC.
Pharmacological Profiles: Anticancer Potential: Compounds with chlorinated aromatic groups (e.g., ) exhibit cytotoxic activity by intercalating DNA or inhibiting topoisomerases. The target compound’s chlorobenzyl group may confer similar properties. Neurological Applications: Piperazine analogs with methoxyphenyl or pyrazolopyrimidine groups () target serotonin or dopamine receptors, suggesting the target compound could modulate CNS pathways.
Biological Activity
The compound 4-(4-chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4 |
| Molecular Weight | 318.81 g/mol |
| IUPAC Name | This compound |
The compound features a piperazine core substituted with a chlorobenzyl group and a pyrrole moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the piperazine and pyrrole groups is significant as they are often associated with neuropharmacological effects and enzyme inhibition.
- Antibacterial Activity : Preliminary studies indicate that derivatives of piperazine compounds exhibit moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases . Additionally, it may inhibit urease, an enzyme linked to certain gastrointestinal disorders.
- Anticancer Potential : Research has suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Antibacterial : Effective against specific bacterial strains.
- Neuroprotective : Potentially beneficial in neurodegenerative conditions through AChE inhibition.
- Anticancer : Possible cytotoxic effects on cancer cells.
Study 1: Antibacterial Evaluation
In a study assessing the antibacterial efficacy of various piperazine derivatives, the compound demonstrated significant activity against S. typhi and B. subtilis, with IC50 values indicating moderate effectiveness compared to standard antibiotics .
Study 2: Enzyme Inhibition Analysis
Another investigation focused on the enzyme inhibition properties of similar compounds revealed that the tested derivatives exhibited strong inhibitory effects on AChE and urease, suggesting their potential in treating conditions like Alzheimer's disease and urinary infections .
Study 3: Anticancer Activity
Research published in pharmacological journals highlighted the anticancer potential of piperazine derivatives, with some compounds inducing apoptosis in cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways involving caspases .
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
Schiff base formation : Condensation of 4-(4-chlorobenzyl)piperazine with 1-methyl-1H-pyrrole-2-carbaldehyde under reflux in ethanol or methanol. Triethylamine (TEA) is often added to catalyze imine bond formation .
Purification : Use preparative thin-layer chromatography (TLC) or column chromatography to isolate the product.
Optimization : Yield depends on solvent polarity (e.g., 95% EtOH), temperature (140°C in sealed tubes), and stoichiometric ratios. Excessive heat may degrade the Schiff base, while inert atmospheres prevent oxidation .
Advanced: How can discrepancies between experimental and theoretical NMR data be resolved?
Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:
- DFT calculations : Compare computed chemical shifts (using software like Gaussian or ORCA) with experimental / NMR data to identify dominant conformers .
- X-ray crystallography : Resolve ambiguity by determining the crystal structure, as seen in analogous piperazine derivatives where chair conformations of the piperazine ring were confirmed .
- NOESY experiments : Detect through-space correlations to validate spatial arrangements of substituents (e.g., E-configuration of the imine) .
Basic: Which spectroscopic techniques are critical for characterizing the Schiff base moiety?
Answer:
- NMR : The imine proton (CH=N) appears as a singlet near δ 8.2–8.6 ppm. Coupling constants (e.g., ) confirm the E-configuration .
- MS (ESI+) : Molecular ion peaks (e.g., m/z 452 [M+H]+ in related compounds) validate the molecular weight .
- IR spectroscopy : A strong C=N stretch near 1600–1650 cm confirms Schiff base formation .
Advanced: What computational methods model E/Z isomerism in the imine bond, and how do they align with experimental data?
Answer:
- Molecular docking/MD simulations : Assess steric and electronic effects of substituents (e.g., 1-methylpyrrole) on isomer stability. The E-isomer is typically favored due to reduced steric clash between the chlorobenzyl group and pyrrole ring .
- Hammett substituent constants : Predict electronic effects of substituents on imine tautomerism. Electron-withdrawing groups (e.g., Cl) stabilize the E-configuration .
- Overlap with X-ray data : Compare computed bond lengths (C=N: ~1.28 Å) and angles with crystallographic data for validation .
Basic: How does the 4-chlorobenzyl group influence reactivity in downstream functionalization?
Answer:
- Electron-withdrawing effect : The Cl group deactivates the benzyl ring, directing electrophilic substitution to meta positions. This can hinder unwanted side reactions during alkylation or acylation .
- Steric hindrance : The bulky benzyl group may slow nucleophilic attacks on the piperazine nitrogen, requiring optimized conditions (e.g., higher temperatures or polar aprotic solvents) .
Advanced: How can competing side reactions during synthesis be minimized?
Answer:
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the imine bond .
- Controlled stoichiometry : Limit aldehyde excess to avoid over-condensation or dimerization .
- Low-temperature quenching : Rapid cooling after reflux reduces hydrolysis of the Schiff base .
Basic: What analytical methods confirm the purity of intermediates during synthesis?
Answer:
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., hydrolyzed amines) .
- Melting point analysis : Sharp melting ranges (e.g., 104–107°C in related compounds) indicate high crystallinity .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .
Advanced: What strategies improve regioselectivity in piperazine-ring substitutions?
Answer:
- Protecting groups : Temporarily block one nitrogen to direct substitution to the desired site (e.g., using Boc groups) .
- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products via rapid, uniform heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
